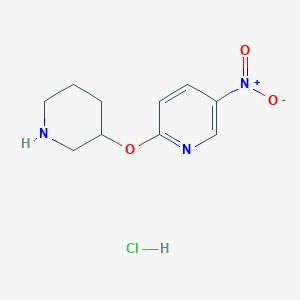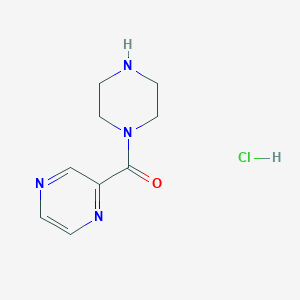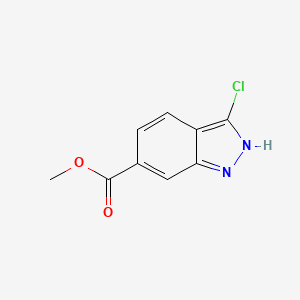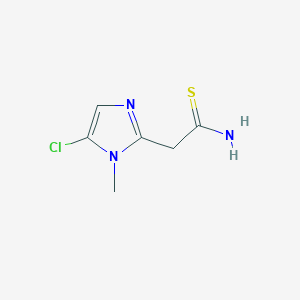
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
Übersicht
Beschreibung
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H9ClF3N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group attached . The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- It is used in the synthesis of various chemical compounds. For instance, its derivative, 2,3-Dichloro-5-trifluoromethyl pyridine, is significant in the synthesis of pesticides (Lu Xin-xin, 2006).
- A study on the regioselectivity of reactions involving trifluoromethyl pyridines demonstrates their utility in producing specific chemical structures under various reaction conditions (M. Martins et al., 2012).
Applications in Organic Chemistry
- It is used for the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, showcasing its role in the creation of novel organic compounds (V. Sukach et al., 2015).
- In the field of crystallography, studies on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, closely related to 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine, reveal insights into molecular conformations and hydrogen bonding (B. K. Sagar et al., 2017).
Electrochemical and Optical Properties
- The compound has been utilized in the study of tetrathiafulvalene-π-spacer-acceptor derivatives, contributing to the understanding of intramolecular charge transfer, a crucial aspect in materials science (R. Andreu et al., 2000).
Catalytic and Electrocatalytic Applications
- Research on iron porphyrin electrocatalysts for oxygen reduction in aqueous solutions, using pyridines including trifluoromethyl derivatives, highlights their potential in catalytic applications (Benjamin D Matson et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds, such as trifluoromethyl-substituted 1,2,4-triazoles, have been found to have extensive applications in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
It is known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of parent molecules due to the unique character of the fluorine atom .
Biochemical Pathways
Similar compounds have been shown to have broad-spectrum pharmaceutical activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have shown promising results in anti-cancer studies, indicating that they may have significant molecular and cellular effects .
Action Environment
It is generally recommended to store similar compounds at room temperature, in a cool and dark place .
Safety and Hazards
Zukünftige Richtungen
The demand for trifluoromethylpyridine (TFMP) derivatives, such as 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within other molecules, and investigating their wide-ranging potential applications .
Biochemische Analyse
Biochemical Properties
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for cell signaling. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either the inhibition or activation of these biomolecules. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s effectiveness in modulating cellular processes, as it needs to be present in the right location to interact with its target biomolecules .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h1,10H,2-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLYPNIGWLBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266359-12-0 | |
| Record name | 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)


![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)
